1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL
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Overview
Description
1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL typically involves the reaction of 4-fluorobenzyl chloride with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using hydrogen gas and a palladium catalyst.
Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid
Major Products Formed:
Oxidation: Formation of 4-fluorophenylcyclohexanone or 4-fluorobenzoic acid
Reduction: Formation of 1-(4-fluorophenyl)-4-methylcyclohexane
Substitution: Formation of 1-(4-bromophenyl)-4-methylcyclohexan-1-OL or 1-(4-nitrophenyl)-4-methylcyclohexan-1-OL
Scientific Research Applications
1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties and use in medicinal chemistry.
4-(4-Fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neuroprotective effects.
1-(4-Fluorophenyl)-2-methylpropan-1-OL: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a fluorophenyl group and a cyclohexanol moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17FO |
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Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-6-8-13(15,9-7-10)11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
AZGSFFJSOZLRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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